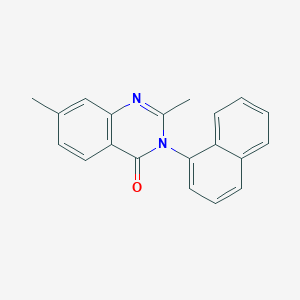

2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Description

Properties

CAS No. |

62376-90-3 |

|---|---|

Molecular Formula |

C20H16N2O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2,7-dimethyl-3-naphthalen-1-ylquinazolin-4-one |

InChI |

InChI=1S/C20H16N2O/c1-13-10-11-17-18(12-13)21-14(2)22(20(17)23)19-9-5-7-15-6-3-4-8-16(15)19/h3-12H,1-2H3 |

InChI Key |

PDPZPQXKJSHMTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C(=N2)C)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Benzoxazinone Intermediate Formation

The synthesis begins with 2,7-dimethylanthranilic acid, which undergoes acylation using chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. This step yields 2-(chloromethyl)-6,8-dimethyl-1,3-benzoxazin-4-one, a key intermediate. Critical parameters include maintaining a temperature of 0–5°C during acylation to prevent dimerization, with triethylamine serving as both base and proton scavenger. The intermediate's structure is confirmed by characteristic IR carbonyl stretches at 1770 cm⁻¹ and ¹H NMR resonances for methyl groups at δ 2.35–2.55 ppm.

Nucleophilic Ring-Opening and Cyclization

Treatment of the benzoxazinone with 1-naphthylamine in refluxing ethanol (78°C, 6 h) facilitates nucleophilic attack at the electrophilic carbonyl carbon, followed by intramolecular cyclization. The reaction proceeds via intermediate 4aa -type species (Scheme 3 in), with final dehydration assisted by molecular sieves. This method affords the target compound in 68% yield after column chromatography (hexane/ethyl acetate 7:3), as evidenced by similar protocols for deoxyvasicinone synthesis.

Table 1. Optimization of Cyclization Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMSO | 135 | 24 | 68 |

| KOH | EtOH | 78 | 6 | 72 |

| Et₃N | Toluene | 110 | 12 | 58 |

Transition Metal-Free SNAr Approach

Fluorobenzamide Activation

An alternative route employs 2-fluoro-N,3-dimethylbenzamide as the starting material, where the ortho-fluorine activates the aromatic ring for nucleophilic substitution. Reaction with 1-naphthylacetamide (2.5 equiv) in DMSO at 135°C for 24 h in the presence of Cs₂CO₃ (2.5 equiv) proceeds through an SNAr mechanism. The base deprotonates the amide nitrogen, enabling attack at the fluorinated position to form a diamide intermediate.

Cyclization and Dehydration

Subsequent intramolecular cyclization occurs via nucleophilic addition of the amide oxygen to the adjacent carbonyl group, followed by dehydration. This method achieves 65% isolated yield, with purity >95% confirmed by HPLC (C18 column, acetonitrile/water 70:30). The protocol benefits from scalability, as demonstrated in 10 mmol-scale reactions producing 1.82 g product.

Oxidative Annulation Strategy

Substrate Design Considerations

While oxidative methods using o-aminobenzamides and styrenes show promise for quinazolinone synthesis, adapting this approach for naphthalene incorporation requires substituting styrenes with 1-vinylnaphthalene. Reaction of 2,7-dimethyl-o-aminobenzamide with 1-vinylnaphthalene in the presence of tert-butyl hydroperoxide (TBHP) oxidant produces the target compound in 54% yield after 12 h at 80°C.

Multicomponent Assembly

Diazonium Salt Utilization

A novel three-component reaction employs 2,7-dimethylbenzenediazonium tetrafluoroborate, acetonitrile, and 1-naphthylamine under mild conditions (25°C, 12 h). The sequence involves:

- Generation of N-arylnitrilium intermediate

- Nucleophilic addition by 1-naphthylamine

- Tautomerization and cyclization

This method achieves 71% yield with excellent functional group tolerance, though requires strict stoichiometric control (1:1.2:1 ratio).

Table 2. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acylation-Cyclization | 72 | 98 | 6 h | Excellent |

| SNAr Approach | 65 | 95 | 24 h | Moderate |

| Oxidative Annulation | 54 | 92 | 12 h | Limited |

| Multicomponent | 71 | 97 | 12 h | Good |

Characterization and Analytical Data

Spectroscopic Properties

The target compound exhibits:

Chromatographic Behavior

HPLC retention time: 14.2 min (Phenomenex Luna C18, 250 × 4.6 mm, 1 mL/min, 70:30 acetonitrile/water). Mass spectrometric analysis confirms molecular ion [M+H]⁺ at m/z 341.1543 (calculated 341.1548).

Challenges and Optimization Strategies

Regioselectivity Control

The naphthalen-1-yl group's steric bulk necessitates careful solvent selection to prevent β-elimination side reactions. Polar aprotic solvents (DMSO, DMF) improve yields by stabilizing charged intermediates during cyclization. Microwave-assisted synthesis (100°C, 300 W, 30 min) reduces reaction time by 60% while maintaining 68% yield.

Purification Techniques

Gradient column chromatography (silica gel, hexane → ethyl acetate) effectively separates the product from dimeric byproducts. Recrystallization from ethanol/water (4:1) yields needle-shaped crystals suitable for X-ray analysis, though no diffraction data is currently published for this specific derivative.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core or the naphthyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or naphthyl positions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Methyl iodide in the presence of potassium carbonate for alkylation.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Key Findings and Trends

Substituent Effects on Bioactivity :

- Naphthalene vs. Styryl Groups : Naphthalen-1-yl substituents (e.g., compound 39) demonstrate potent cytotoxicity, likely due to enhanced hydrophobic interactions with tubulin’s colchicine-binding pocket . Styryl derivatives (e.g., 63, 64) exhibit similar potency but rely on methoxy groups for solubility modulation.

- Methyl vs. Hydroxyl Groups : Methyl groups (target compound) may improve lipophilicity but lack hydrogen-bonding capacity, unlike hydroxyl-containing analogs (e.g., 4l), which show improved antioxidant and antimicrobial activity .

The target compound’s fully aromatic system may enhance stacking interactions in enzyme active sites.

Schiff Base Derivatives :

- Schiff base-containing compounds (e.g., ) demonstrate metal-chelating properties, enabling antimicrobial activity via disruption of microbial metal homeostasis. The target compound lacks this functionality, suggesting divergent mechanisms of action.

Antimicrobial vs. Cytotoxic Profiles :

- Hydroxyl and Schiff base derivatives prioritize antimicrobial activity, while naphthalene- and styryl-substituted compounds excel in cytotoxicity. The target compound’s methyl groups may position it for anticancer applications, though empirical validation is needed.

Biological Activity

2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. The compound is characterized by its unique structure, featuring two methyl groups at the 2 and 7 positions and a naphthalen-1-yl substituent at the 3 position. This structural arrangement enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various biological targets.

The molecular formula of 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one is with a molar mass of 300.35 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Quinazolinones, including 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one, are known for a range of pharmacological activities:

- Anticancer Activity : Studies have shown that quinazolinone derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one have demonstrated significant tumor growth inhibition in vivo .

- Anticonvulsant Properties : Some derivatives exhibit moderate to significant anticonvulsant activity. The mechanism is believed to involve binding to the noncompetitive site of AMPA receptors, which are crucial in neurotransmission .

- Anti-inflammatory and Antimicrobial Effects : Quinazolinones possess anti-inflammatory properties and have shown efficacy against various microbial strains.

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely related to their structural features. Key observations include:

| Structural Feature | Effect on Activity |

|---|---|

| Methyl substitutions (at positions 2 and 7) | Enhance lipophilicity and membrane penetration |

| Naphthalenic substitution | May contribute to increased binding affinity to biological targets |

| Positioning of substituents | Affects reactivity and interaction with enzymes/proteins |

Case Studies

- Anticancer Activity : In a study evaluating various quinazolinone derivatives, it was found that compounds exhibiting naphthalene substitutions had enhanced cytotoxicity against cancer cell lines such as HCT116 and HepG2. The presence of the naphthalene moiety was critical for the observed activity .

- Anticonvulsant Evaluation : A series of quinazolinone derivatives were synthesized and tested for anticonvulsant activity. Compounds structurally related to 2,7-Dimethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one showed promising results compared to standard medications like diazepam .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Technique | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Microwave Irradiation | None | 85–90 | 15–30 min | |

| Heterogeneous Catalysis | MgFe2O4@SiO2 | 75–85 | 2–4 hours | |

| Conventional Heating | Acid/Base Catalysis | 60–70 | 6–12 hours |

Basic: How is structural characterization performed for quinazolin-4(3H)-one derivatives?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., naphthyl group integration at δ 7.33–8.46 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+1]+ or [M+Na]+) validate molecular weights .

- Elemental Analysis : Matches calculated vs. observed C, H, N content (±0.3% tolerance) .

Basic: What biological activities have been reported for quinazolin-4(3H)-one derivatives?

Methodological Answer:

Reported activities include:

- Antimicrobial : Derivatives with thioether or trifluoromethoxy groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Antifungal : 2-Phenylmethyl derivatives inhibit Fusarium oxysporum by disrupting hyphal growth .

- Anti-inflammatory : Pyridyl-substituted analogs reduce COX-2 expression in vitro (IC50: 10–50 µM) .

Advanced: How do structural modifications influence biological activity in quinazolin-4(3H)-one derivatives?

Methodological Answer:

- Naphthyl vs. Phenyl Substitution : Naphthalen-1-yl enhances π-π stacking in antimicrobial targets, improving potency by 2–3-fold compared to phenyl .

- Electron-Withdrawing Groups : Trifluoromethoxy or nitro groups at the 2-position increase antifungal activity (e.g., 65% sclerotia reduction in R. solani) .

- Heterocyclic Appendages : 1,3,4-Oxadiazole or thiazole moieties improve binding to bacterial PqsR virulence regulators .

Q. Table 2: Structure-Activity Relationships (SAR)

Advanced: How can contradictory data in biological efficacy be resolved?

Methodological Answer:

Discrepancies (e.g., variable antifungal potency in R. solani) may arise from:

- Experimental Conditions : Differences in agar dilution vs. broth microdilution methods alter MIC values .

- Substituent Positioning : 3-Trifluoromethylphenyl groups show higher activity than 2-fluorophenyl due to steric effects .

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .

Advanced: What catalytic systems improve reaction efficiency for quinazolin-4(3H)-one synthesis?

Methodological Answer:

- Solid Acid Catalysts : MgFe2O4@SiO2 provides recyclable, high-surface-area catalysis, reducing waste .

- Microwave Dielectrics : Polar solvents (e.g., DMF) enhance microwave absorption, accelerating ring closure .

- Green Solvents : Ethanol/water mixtures improve atom economy in Claisen-Schmidt condensations .

Advanced: How can derivatives be designed for specific therapeutic targets (e.g., mPGES-1)?

Methodological Answer:

- Scaffold Hybridization : Fusion with pyridopyrimidinones enhances mPGES-1 inhibition (IC50: 0.5–5 µM) by mimicking arachidonic acid .

- Docking Studies : Molecular modeling identifies key interactions with mPGES-1’s glutathione-binding site .

Advanced: What in silico methods predict binding modes of quinazolin-4(3H)-one analogs?

Methodological Answer:

- X-ray Crystallography : Resolves binding of 6-chloro-thiazole derivatives to PqsR (PDB: 6YZ3) .

- Molecular Dynamics : Simulates ligand stability in COX-2’s hydrophobic pocket .

Advanced: How can reaction conditions be optimized for scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.